Phenyl isothiocyanate

Toxicology Aquatic toxicity Structure-activity relationship

Researchers requiring unambiguous N-terminal peptide sequencing often encounter uncontrolled side reactions when using overly reactive isothiocyanates. Phenyl isothiocyanate (PITC, CAS 103-72-0) eliminates this risk through its moderate, aromatic-stabilized electrophilicity, ensuring selective, stepwise Edman degradation. Its reactivity is 1,000-10,000× slower than acyl isothiocyanates, preventing multi-site modification. Key advantages: • Predictable coupling kinetics (ϵ = -0.26) for automated sequencing instruments. • Baseline HPLC resolution of amino acid isomers via pre-column derivatization. • 21-fold lower toxicity than benzyl isothiocyanate, reducing confounding effects in cell-based assays. Available in reagent (98%) and protein-sequencing (≥99%) grades with cold-chain shipping options.

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 103-72-0
Cat. No. B057514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl isothiocyanate
CAS103-72-0
SynonymsIsothiocyanic Acid, Phenyl Ester (6CI,8CI);  Benzene Isothiocyanate;  Isothiocyanatobenzene;  NSC 5583;  Phenyl isothiocyanate;  Phenyl Mustard Oil;  Phenyl Thioisocyanate;  Thiocarbanil
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C=S
InChIInChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H
InChIKeyQKFJKGMPGYROCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Isothiocyanate (CAS 103-72-0): Technical Specifications and Procurement Parameters for Research and Industrial Applications


Phenyl isothiocyanate (PITC, CAS 103-72-0) is an aromatic isothiocyanate with the molecular formula C7H5NS and molecular weight 135.18 g/mol . It is characterized by a reactive electrophilic isothiocyanate (-N=C=S) group directly bonded to a phenyl ring, with key physical properties including a melting point of -21 °C, boiling point of 218-221 °C, density of 1.1288-1.132 g/mL at 20 °C, and refractive index n20/D 1.649-1.651 [1]. PITC serves as a foundational reagent in peptide sequencing (Edman degradation), amino acid derivatization for HPLC analysis, and heterocyclic synthesis, with commercial purity specifications ranging from 95% to ≥99.0% for specialized analytical applications [2].

Why Phenyl Isothiocyanate Cannot Be Substituted with Generic Isothiocyanates in Critical Applications


Isothiocyanates share the reactive -N=C=S functional group but exhibit fundamentally different physicochemical and biological properties depending on the substituent attached to the NCS moiety. Phenyl isothiocyanate, in which the NCS group is directly bonded to an aromatic ring, demonstrates markedly reduced thiol reactivity and toxicity compared to isothiocyanates with the NCS group attached to an aliphatic carbon (e.g., benzyl derivatives) [1]. In nucleophilic addition reactions, PITC reacts 10^3-10^4 times slower than acyl isothiocyanates . Additionally, PITC exhibits a gas-phase OH radical reaction rate constant of 32.7 × 10^-12 cm³ molecule⁻¹ s⁻¹, placing it in the moderate range among common isothiocyanates and indicating distinct atmospheric stability and environmental fate compared to more rapidly reacting analogs like allyl isothiocyanate [2]. These quantifiable differences in electrophilicity, selectivity, and stability mean that substituting PITC with a generic isothiocyanate without experimental validation will alter reaction kinetics, compromise chromatographic resolution, or introduce unintended biological effects.

Quantitative Comparative Evidence: Phenyl Isothiocyanate Differentiation from Closest Analogs


Toxicity Differential: Phenyl Isothiocyanate vs. Benzyl Isothiocyanate in Tetrahymena Assay

Phenyl isothiocyanate exhibits approximately 21-fold lower toxicity than benzyl isothiocyanate in the Tetrahymena pyriformis population growth impairment assay. This difference arises from the direct attachment of the NCS moiety to the aromatic ring in PITC, which reduces electrophilic reactivity compared to benzyl derivatives where the NCS group is attached to an aliphatic carbon [1][2].

Toxicology Aquatic toxicity Structure-activity relationship

Nucleophilic Reactivity Differential: Phenyl Isothiocyanate vs. Acyl Isothiocyanates with Amines

In nucleophilic addition reactions with aliphatic amines and glycine ethyl ester, acyl isothiocyanates (e.g., benzoyl isothiocyanate, cinnamoyl isothiocyanate) react 1,000 to 10,000 times faster than phenyl isothiocyanate. This quantitative difference makes PITC the preferred reagent when controlled, moderate reactivity is required for selective thiourea formation .

Organic synthesis Reaction kinetics Thiourea synthesis

Chromatographic Resolution Enhancement: PITC Derivatization vs. Dilute-and-Shoot Method for Amine Metabolites

Derivatization of amine-containing metabolites with phenyl isothiocyanate significantly enhances reversed-phase LC separation. Compared to the non-derivatized 'dilute-and-shoot' method, PITC derivatization increased average retention factors for amino acids to 12.2 (vs. minimal retention), amino acid-related compounds to 9.1, and biogenic amines to 14.8 [1][2].

Analytical chemistry Metabolomics HPLC-MS/MS

Atmospheric Stability: Phenyl Isothiocyanate vs. Methyl and Allyl Isothiocyanates with OH Radicals

Phenyl isothiocyanate exhibits a gas-phase OH radical reaction rate constant of 32.7 × 10^-12 cm³ molecule⁻¹ s⁻¹, which is approximately 2.6-fold lower than methyl isothiocyanate (85.0 × 10^-12) and 3.0-fold lower than allyl isothiocyanate (99.5 × 10^-12). This corresponds to a calculated tropospheric lifetime of ~10.6 hours for PITC, compared to ~3.5-4.1 hours for the more reactive aliphatic analogs [1][2].

Environmental chemistry Atmospheric lifetime Gas-phase kinetics

pH-Dependent GSH Reactivity: Phenyl Isothiocyanate vs. Benzyl Isothiocyanate

At pH 7.4 (physiological pH), phenyl isothiocyanate reacts with glutathione (GSH) approximately 2-fold faster than benzyl isothiocyanate based on kinetic rate constants, yet demonstrates markedly different selectivity profiles. Benzyl isothiocyanate shows high NP conversion (73-79% C) across pH 6.5-8.0, whereas phenyl isothiocyanate maintains consistently low NP conversion (5-10% C) across the same pH range, indicating distinct cysteine selectivity profiles [1].

Bioconjugation Thiol reactivity Covalent probe design

Electron Demand Classification: Phenyl Isothiocyanate NCS Moiety as Mild Electron Acceptor

Dual substituent parameter nonlinear resonance (DSP-NLR) analysis of ¹³C NMR chemical shifts confirms the phenyl-bonded NCS moiety as a mild electron acceptor substituent (ϵ = -0.26 at 10 mol%). This electronic classification distinguishes PITC from isothiocyanates bearing different substituent frameworks and enables predictable reactivity tuning through para-substitution [1].

Physical organic chemistry Hammett analysis Structure-property relationships

Optimal Application Scenarios for Phenyl Isothiocyanate Based on Quantitative Differentiation Evidence


Peptide Sequencing via Edman Degradation

Phenyl isothiocyanate is the definitive reagent for N-terminal peptide sequencing via Edman degradation, enabling sequential cleavage and identification of amino acid residues as phenylthiohydantoin (PTH) derivatives [1]. Unlike acyl isothiocyanates which react 10³-10⁴ times faster with nucleophiles and would cause uncontrolled multi-site modification , PITC's moderate reactivity ensures selective, stepwise N-terminal labeling. The mild electron-acceptor character of the phenyl-bonded NCS group (ϵ = -0.26) [2] provides predictable coupling and cleavage kinetics essential for automated sequencing instruments.

Amino Acid Analysis by Pre-Column HPLC Derivatization

PITC derivatization enables robust reversed-phase HPLC separation of amino acids, amino acid-related compounds, and biogenic amines in biological samples, increasing average retention factors to 12.2, 9.1, and 14.8 respectively—achieving baseline resolution of isomers that non-derivatized methods cannot provide [1]. This application capitalizes on PITC's distinct thiol reactivity profile (faster GSH reaction at pH 7.4 compared to benzyl ITC) [2] and moderate atmospheric stability, ensuring reliable pre-column derivatization without premature degradation during sample handling.

Controlled Thiourea Synthesis for Heterocyclic Building Blocks

For synthetic routes requiring precise control over thiourea formation—such as in the construction of thiophenes, thiazoles, and other sulfur-containing heterocycles—PITC is the isothiocyanate of choice. Its reaction rate with nucleophiles is 1,000-10,000 times slower than acyl isothiocyanates [1], enabling selective, stepwise addition without competing side reactions. The established Hammett correlation for para-substituted phenyl isothiocyanates further allows researchers to rationally tune electrophilicity through aromatic substitution, providing a predictable synthetic handle unavailable with aliphatic isothiocyanates.

Covalent Probe Design Requiring Selective Cysteine Labeling at Physiological pH

When designing covalent probes for cysteine residues in biological systems, PITC offers a favorable selectivity window: at pH 7.4, it reacts with GSH approximately 2-fold faster than benzyl isothiocyanate while maintaining substantially lower off-target NP conversion (10% C vs. 73% C) [1]. Additionally, PITC exhibits 21-fold lower toxicity than benzyl isothiocyanate in Tetrahymena assays , reducing confounding cytotoxicity in cell-based probe validation studies. These properties make PITC the preferred aromatic isothiocyanate scaffold for developing target-selective covalent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.